![molecular formula C21H18N2O5 B4399466 4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B4399466.png)
4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate
Overview
Description
4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as Curcumin C3 Complex®, which is a patented form of curcumin. Curcumin is a natural compound found in turmeric, which is a spice commonly used in Indian and Middle Eastern cuisine. The purpose of
Mechanism of Action
The mechanism of action of 4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate is complex and not fully understood. However, it is believed that this compound exerts its effects through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also activates certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate in lab experiments is its wide range of biological activities. This compound can be used to study various physiological processes such as inflammation, oxidative stress, and cancer. Another advantage is its relatively low toxicity, which makes it a safe compound to work with in the lab.
One limitation of using this compound in lab experiments is its poor solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound can be unstable under certain conditions, which can lead to degradation and loss of activity.
Future Directions
There are many potential future directions for research on 4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Another area of interest is its potential use in the treatment of diabetes. This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Finally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects. For example, it has been shown to enhance the anticancer activity of certain chemotherapy drugs.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising compound for the treatment of various diseases. While there are some limitations to working with this compound in the lab, its many advantages make it a valuable tool for studying various physiological processes. With continued research, there is great potential for this compound to be developed into a safe and effective therapeutic agent.
Scientific Research Applications
4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
properties
IUPAC Name |
[4-[[2-(furan-2-carbonylamino)-5-methylphenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-13-5-10-17(22-21(26)19-4-3-11-27-19)18(12-13)23-20(25)15-6-8-16(9-7-15)28-14(2)24/h3-12H,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATKJVVBQMNYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



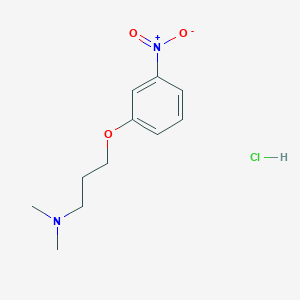
![4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one](/img/structure/B4399398.png)
![2-(1-adamantyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]acetamide](/img/structure/B4399407.png)
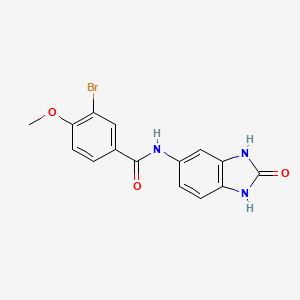
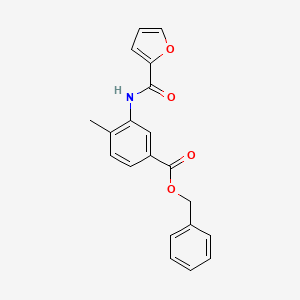
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4399436.png)

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B4399459.png)
![1-[(4-phenoxyphenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4399472.png)
![1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4399479.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4399483.png)
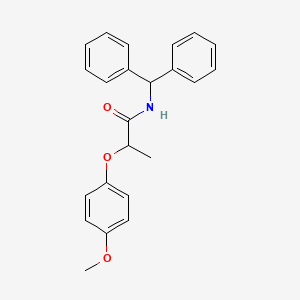
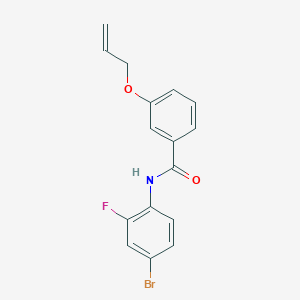
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4399496.png)